2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-6-5-11-9-16(8-10-3-4-10)15-13(11)12-2-1-7-17-12/h1-2,7,9-10H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPJOTFIMBBESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by a pyrazole ring substituted with a cyclopropylmethyl group and a thiophene moiety. The presence of these groups may influence its biological activity and interaction with various biological targets.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | |
| Compound B | Lung Cancer | 10.0 | |
| Compound C | Colorectal Cancer | 8.5 |
The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways such as AKT/mTOR, which are crucial for cancer cell survival and proliferation.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation:
These findings suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
The biological activity of pyrazole derivatives like this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as NF-kB and MAPK, which are involved in cell survival and inflammation.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in preclinical models:
- Study on Breast Cancer : A study demonstrated that a similar pyrazole compound reduced tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway.
- Inflammation Model : In a rat model of arthritis, another pyrazole derivative showed significant reduction in paw swelling and inflammatory markers, indicating potential for treating inflammatory conditions.
Scientific Research Applications
Synthesis Overview
- Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Cyclopropylmethyl Substitution : The cyclopropylmethyl group can be introduced via nucleophilic substitution reactions.
- Thiophene Integration : The thiophene moiety is incorporated using cross-coupling techniques or electrophilic aromatic substitution.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile have been evaluated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Research has shown that certain pyrazole derivatives possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against a range of pathogens. The presence of the thiophene ring is believed to enhance its activity against bacteria and fungi, providing a basis for further exploration in medicinal chemistry.
Case Study 1: Anticancer Screening
A study conducted on various pyrazole derivatives including the target compound demonstrated selective cytotoxicity against breast and lung cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutics, suggesting potential for development as an anticancer agent.
Case Study 2: Inflammation Model
In an experimental model of inflammation, administration of this pyrazole derivative resulted in a marked reduction in edema and inflammatory markers. This was corroborated by histopathological analysis showing decreased leukocyte infiltration in treated tissues.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
